molecular formula C7H5Cl2NO B1406345 6-Chloro-4-methylpyridine-2-carbonyl chloride CAS No. 1261432-55-6

6-Chloro-4-methylpyridine-2-carbonyl chloride

Cat. No.: B1406345
CAS No.: 1261432-55-6
M. Wt: 190.02 g/mol
InChI Key: VRRFKVOVVYKCOO-UHFFFAOYSA-N
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Description

6-Chloro-4-methylpyridine-2-carbonyl chloride is a chemical compound with the molecular formula C7H5Cl2NOThis compound is a colorless to light yellow liquid and is primarily used in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methylpyridine-2-carbonyl chloride typically involves the chlorination of 6-methylpyridine-2-carbonyl chloride. The reaction is carried out under controlled conditions, often using thionyl chloride (SOCl2) as the chlorinating agent. The reaction is performed at a temperature range of 80-85°C under reduced pressure (3-4 mmHg) to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the reaction conditions and ensure the quality of the final product. The compound is then purified through distillation or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methylpyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-4-methylpyridine-2-carbonyl chloride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Chloro-4-methylpyridine-2-carbonyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylpyridine-4-carboxylic acid
  • Methyl 2-chloro-6-methylpyridine-4-carboxylate
  • 2-Chloropyridine-3-carbonyl chloride

Uniqueness

6-Chloro-4-methylpyridine-2-carbonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

6-chloro-4-methylpyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRFKVOVVYKCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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